N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a cyclohexene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, 3-pyridinemethanol, and cyclohex-3-enecarboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyridine rings.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohexanecarboxamide
- N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a thiophene ring , a pyridine ring , and a cyclohexene carboxamide moiety. Its structural uniqueness allows for various interactions at the molecular level, which can influence its biological activity.
Synthesis Overview:
- Thiophene Intermediate Synthesis: Typically achieved through cycloaddition reactions.
- Pyridine Intermediate Synthesis: Often synthesized via condensation reactions involving aldehydes and amines.
- Coupling Reaction: The thiophene and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine have shown promising results against various cancer cell lines:
- In vitro Studies: Compounds were tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using MTT assays to determine their cytotoxic effects.
Compound | IC50 (µM) | Cell Line |
---|---|---|
4h | 12.5 | HCT-116 |
Harmine | 15.0 | HCT-116 |
The results indicated that compound 4h exhibited significant cytotoxicity, potentially due to enhanced π-π stacking interactions facilitated by its aromatic structure .
The proposed mechanism involves interaction with key molecular targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) . The binding affinity of the compound to EGFR TK suggests its potential as an inhibitor of cancer cell proliferation:
- Docking Studies: The binding energy calculations indicated favorable interactions, with lower binding energies correlating with higher inhibitory activity against EGFR TK.
Additional Biological Activities
Beyond anticancer properties, compounds with similar structural features have been investigated for various other biological activities:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been observed in preliminary studies.
- Analgesic Properties: Certain derivatives exhibit pain-relieving effects in animal models.
Case Studies and Research Findings
A comprehensive review of literature reveals multiple studies focused on the biological evaluation of thiophene and pyridine derivatives:
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(13-6-2-1-3-7-13)19-12-14-8-4-10-18-16(14)15-9-5-11-21-15/h1-2,4-5,8-11,13H,3,6-7,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMIPZBXTIHRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.